2-[4-(Furan-2-yl)buta-1,3-diynyl]furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100074-11-1 |
|---|---|
Molecular Formula |
C12H6O2 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)buta-1,3-diynyl]furan |
InChI |
InChI=1S/C12H6O2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H |
InChI Key |
HOFZXLHWCIYZHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C#CC#CC2=CC=CO2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Furan 2 Yl Buta 1,3 Diynyl Furan
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of organic molecules, thereby providing significant insights into their structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. For 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan, with a molecular formula of C₁₂H₆O₂, the theoretical exact mass can be calculated. This high-precision measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques like Electrospray Ionization (ESI) are often employed for such analyses, and the data is typically reported for the protonated molecule [M+H]⁺ or other adducts. mdpi.com
Table 1: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z |
| [C₁₂H₆O₂]⁺ | 182.0368 |
| [C₁₂H₆O₂ + H]⁺ | 183.0441 |
| [C₁₂H₆O₂ + Na]⁺ | 205.0260 |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 182.
The fragmentation of the furan (B31954) ring is a well-studied process and typically involves the loss of CO, CHO, or C₂H₂. Given the structure of this compound, the fragmentation pathways are anticipated to involve cleavages within the furan rings and the butadiyne chain. The presence of the conjugated diacetylene linker would likely lead to characteristic fragmentation patterns, including the cleavage of the C-C single bond within the butadiyne unit and the bonds connecting the furan rings to the linker. The stability of the resulting fragments will dictate the major peaks observed in the mass spectrum. For instance, the loss of one furan ring could be a possible fragmentation pathway.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation in this compound, arising from the furan rings and the butadiyne linker, is expected to result in strong absorption in the ultraviolet region. The absorption maxima (λ_max) are associated with π → π* transitions. For similar conjugated systems containing aromatic rings and polyyne linkers, the absorption spectra are characterized by multiple bands. ep2-bayreuth.de The position and intensity of these bands are sensitive to the length of the conjugated system and the nature of the aromatic rings. It is anticipated that the UV-Vis spectrum of this compound would exhibit strong absorptions, likely with well-defined vibronic structures, which is characteristic of rigid, conjugated molecules.
Table 2: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π* | 250 - 400 | High |
X-ray Crystallography for Definitive Solid-State Structural Precision
The structure is expected to be largely planar to maximize π-orbital overlap across the conjugated system. The butadiyne linker should exhibit near-linear geometry. The bond lengths within the furan rings and the butadiyne chain would be indicative of the degree of electron delocalization. For instance, the C-C single bond in the butadiyne linker is expected to be shorter than a typical C-C single bond due to conjugation. The crystal packing would reveal the nature of intermolecular interactions, such as π-π stacking, which are common in planar aromatic systems.
Table 3: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Observation |
| Crystal System | Dependent on packing, likely monoclinic or orthorhombic |
| Space Group | Centrosymmetric for a centrosymmetric molecule |
| Bond Lengths | C≡C ~1.20 Å; C-C (in diyne) ~1.37 Å; C-C (furan) ~1.36-1.43 Å; C-O (furan) ~1.36 Å |
| Bond Angles | C-C≡C ~178-180° |
| Molecular Geometry | Near-planar conformation |
| Intermolecular Interactions | π-π stacking |
Reactivity and Reaction Mechanism Studies of 2 4 Furan 2 Yl Buta 1,3 Diynyl Furan
Reactivity of the Buta-1,3-diynyl Moiety in Polyfuryl Systems
The buta-1,3-diynyl bridge is an electron-rich, conjugated system of two triple bonds, which largely dictates the addition chemistry of the molecule. Its reactivity is analogous to that of other conjugated systems like 1,3-dienes, but with the unique characteristics of alkynes. ucalgary.ca
Electrophilic Additions to the Diyne Unit
The π-bonds of the diyne unit are susceptible to attack by electrophiles. psiberg.com Similar to conjugated dienes, electrophilic addition to the buta-1,3-diynyl system can theoretically proceed via different pathways, analogous to 1,2- and 1,4-addition, leading to a variety of products. The reaction is initiated by the attack of an electrophile (E⁺) on one of the triple bonds, which would generate a highly unstable vinyl cation intermediate. chemistrysteps.com This intermediate would be resonance-stabilized due to the conjugation with the adjacent triple bond and furan (B31954) ring.
The subsequent attack by a nucleophile (Nu⁻) can occur at different positions, leading to various adducts. The regioselectivity of the initial attack and the final position of the nucleophile are governed by the stability of the cationic intermediates, which is influenced by the electronic properties of the furan rings. masterorganicchemistry.com For instance, the reaction with hydrogen halides (HX) or halogens (X₂) is expected to yield vinyl halides and other unsaturated derivatives. wikipedia.org Under kinetic control (low temperatures), addition across one of the triple bonds (analogous to 1,2-addition) might be favored, while under thermodynamic control (higher temperatures), the more stable conjugated product (analogous to 1,4-addition) could predominate. libretexts.org
Table 1: Predicted Electrophilic Addition Reactions to the Butadiyne Moiety
| Reagent (E-Nu) | Predicted Product Type | Conditions | Notes |
|---|---|---|---|
| HBr | Bromo-enyne | Low temperature | Follows Markovnikov's rule for the initial protonation, favoring the formation of the most stable vinyl cation. chemistrysteps.com |
| Br₂ | Dibromo-enyne | Non-polar solvent | Stepwise addition; can lead to a mixture of geometric isomers. |
| ICl | Iodo-chloro-enyne | CH₂Cl₂ | Regioselectivity is determined by the polarization of the I-Cl bond. |
| H₂O / H⁺ (Hydration) | Furan-substituted enone | HgSO₄ catalyst | The initial enol product would tautomerize to the more stable ketone. libretexts.org |
Reactivity of the Furan Rings in Conjugated Architectures
The two furan rings in the molecule retain much of their characteristic aromatic reactivity, although this is modulated by the electron-withdrawing nature of the butadiynyl substituent. Furan is a π-excessive heterocycle, making it significantly more reactive than benzene (B151609) in many reactions. chemicalbook.com
Electrophilic Aromatic Substitution on Furan Moieties
Furan readily undergoes electrophilic aromatic substitution (EAS), with a reactivity reported to be many orders of magnitude greater than that of benzene. chemicalbook.com The reaction proceeds preferentially at the α-positions (C2 and C5) because the carbocation intermediate formed upon attack at these positions is more effectively stabilized by resonance, involving the lone pair of the oxygen atom. pearson.compearson.comquora.com
In 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan, both C2 positions are substituted by the diyne bridge. Therefore, electrophilic attack is strongly directed to the vacant C5 positions of both furan rings. The butadiynyl group is expected to be deactivating due to its electron-withdrawing inductive effect, potentially requiring slightly harsher conditions than for unsubstituted furan, but the inherent high reactivity of the furan ring should still allow for substitution. wikipedia.org
Table 2: Representative Electrophilic Aromatic Substitution Reactions on Furan
| Reaction | Reagent / Conditions | Typical Product (on Furan) | Expected Product (on Target Molecule) |
|---|---|---|---|
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) in Ac₂O, low temp. | 2-Nitrofuran | 5-Nitro and/or 5,5'-dinitro derivative |
| Sulfonation | SO₃-Pyridine complex | Furan-2-sulfonic acid | 5-Sulfonic acid and/or 5,5'-disulfonic acid derivative |
| Halogenation | Br₂ in dioxane, low temp. | 2-Bromofuran | 5-Bromo and/or 5,5'-dibromo derivative |
| Friedel-Crafts Acylation | Acetic anhydride (B1165640) (Ac₂O), SnCl₄ or BF₃·OEt₂ | 2-Acetylfuran | 5-Acetyl and/or 5,5'-diacetyl derivative |
Diels-Alder Reactions and Other Cycloaddition Pathways Involving Furan Rings
Furan can function as a 4π-electron component (a conjugated diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for constructing six-membered rings, specifically 7-oxabicyclo[2.2.1]heptene derivatives. The reaction is often reversible, and the stability of the resulting adduct depends on the dienophile. tudelft.nl
The butadiynyl substituent on the furan rings is electron-withdrawing, which is known to decrease the reactivity of the furan diene in normal-electron-demand Diels-Alder reactions. nih.gov However, cycloadditions can still be achieved, often requiring elevated temperatures or the use of Lewis acid catalysts to activate the dienophile. Intramolecular Diels-Alder reactions, where the dienophile is tethered to the furan ring, are also a significant pathway for forming complex polycyclic systems. youtube.com
Table 3: Diels-Alder Reactivity of Furan with Various Dienophiles
| Dienophile | Conditions | Product Type | Notes |
|---|---|---|---|
| Maleic anhydride | Room temp. or gentle heating | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | A classic, high-yielding reaction. The endo isomer is often kinetically favored. youtube.com |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Heating | 7-Oxabicyclo[2.2.1]hepta-2,5-diene derivative | The initial adduct can undergo further reactions. |
| Acrylonitrile | Lewis acid catalyst (e.g., ZnI₂) | 2-Cyano-7-oxabicyclo[2.2.1]hept-5-ene | Reactivity is lower; requires activation. nih.gov |
| Benzyne | Generated in situ | 1,4-Epoxynaphthalene | Furan acts as a trap for highly reactive dienophiles. |
Intramolecular Cyclization and Rearrangement Processes in Butadiyne-Furan Systems
The linear, conjugated arrangement of alternating furan rings and triple bonds makes this compound an excellent substrate for intramolecular cyclization and rearrangement reactions, which can be triggered by heat, light, or catalysts. These reactions can lead to the formation of novel polycyclic aromatic and heterocyclic scaffolds.
Electrophilic Cyclization: In the presence of electrophiles such as I₂, ICl, or PhSeCl, buta-1,3-diynyl arene systems (close analogues of the target molecule) undergo efficient cyclization to produce fused heterocyclic enediynes. acs.orgthieme-connect.de For the title compound, this could involve the attack of an electrophile on the diyne, followed by intramolecular attack from the oxygen or C3 carbon of the furan ring, leading to complex fused systems. nih.gov
Metal-Catalyzed Cyclizations: Transition metals, particularly gold and platinum, are exceptionally effective at catalyzing the cyclization of furan-yne systems. acs.org Gold catalysts can activate the alkyne moieties towards nucleophilic attack by the adjacent furan ring. Depending on the catalyst's oxidation state and the specific substrate structure, a variety of rearranged products, such as fluorenes, indenes, or other polycyclic aromatics, can be formed. nih.govresearchgate.net These reactions often proceed through a cascade mechanism involving initial cyclization followed by skeletal rearrangements. rsc.orgacs.orgresearchgate.net
Thermal and Photochemical Rearrangements: Under thermal or photochemical conditions, pericyclic reactions can occur. For instance, a Bergman-type cyclization is a possibility for enediyne systems, although the butadiyne unit would first need to be converted into a more constrained cyclic enediyne. Other thermal rearrangements could lead to isomerization and the formation of more stable aromatic systems. nih.govmdpi.com
Table 4: Potential Intramolecular Cyclization Pathways
| Reaction Type | Catalyst / Reagent | Plausible Intermediate | Potential Final Product |
|---|---|---|---|
| Electrophilic Cyclization | I₂ or ICl | Iodinated vinyl cation | Fused iodo-substituted polycycle acs.org |
| Gold-Catalyzed Cycloisomerization | AuCl₃ or Ph₃PAuNTf₂ | Gold-carbene or π-complex | Fused polycyclic aromatic systems (e.g., fluorene (B118485) or indene (B144670) derivatives) researchgate.net |
| Platinum-Catalyzed Cyclization | PtCl₂ | Platinacarbene complex | Phenolic compounds via skeletal rearrangement acs.org |
| Tandem Rearrangement/Diels-Alder | Au(I) catalyst | Allenic intermediate | Polycyclic aromatic systems nih.gov |
Conformational Dynamics and Isomerization Studies
The conformational landscape of this compound is governed by rotation around the single bonds connecting the furan rings to the rigid buta-1,3-diynyl linker. This rotation gives rise to different spatial arrangements of the furan rings relative to each other and the polyyne chain.
For the specific molecule this compound, the linear nature of the alkyne bonds in the buta-1,3-diynyl chain means that E/Z (geometric) isomerism is not possible around the triple bonds. This type of isomerism is characteristic of molecules with double bonds or ring structures where substituent positions are fixed as either on the same side (Z, from the German zusammen) or opposite sides (E, from the German entgegen). leah4sci.comlibretexts.org If the butadiynyl chain were to be partially reduced to form a buta-1,3-dienyl structure, then E/Z isomerism would become a critical aspect of its stereochemistry.
The primary conformational flexibility in this compound arises from the rotation about the C-C single bonds linking the furan rings to the diyne chain. This leads to the possibility of synperiplanar and antiperiplanar conformations. wikipedia.org
Antiperiplanar: In this conformation, the two furan rings are oriented on opposite sides of the plane of the butadiynyl bridge, with a dihedral angle of approximately 180°. This arrangement is generally more stable as it minimizes steric hindrance between the two bulky furan groups.
Synperiplanar: Here, the furan rings are on the same side of the diyne linker, with a dihedral angle close to 0°. This conformation is typically higher in energy due to increased steric repulsion.
The equilibrium between these conformers is dynamic, and the energy barrier to rotation determines the rate of interconversion. Computational studies, while not specifically reported for this molecule, would be instrumental in quantifying the energy differences and rotational barriers.
| Conformer | Dihedral Angle (Furan-C-C-Furan) | Relative Energy | Steric Hindrance |
| Antiperiplanar | ~180° | Lower | Minimized |
| Synperiplanar | ~0° | Higher | Maximized |
This table presents a generalized summary of expected conformational properties. Specific energy values would require dedicated computational analysis.
Hydroarylation Reactions Involving Furan-Substituted Propenoic Acids
Hydroarylation is a powerful reaction that involves the addition of a C-H bond of an arene across a carbon-carbon multiple bond. While there is no specific literature detailing the hydroarylation of this compound with furan-substituted propenoic acids, the general principles of such reactions can be considered.
In a hypothetical hydroarylation reaction, one of the furan rings of this compound could potentially act as the arene component, adding across the double bond of a furan-substituted propenoic acid. However, the electron-rich nature and aromaticity of the furan ring make it more susceptible to electrophilic substitution than addition reactions.
A more plausible scenario involves the use of the butadiynyl moiety as the acceptor for the hydroarylation. The triple bonds in the conjugated system are electron-rich and could be activated by a suitable catalyst (e.g., a transition metal complex) to undergo nucleophilic attack by an arene.
Studies on related compounds, such as the oxidative dearomatization of 3-(furan-2-yl)-1,3-diarylpropan-1-ones, demonstrate the versatile reactivity of furan derivatives in the synthesis of complex molecules. nih.govnih.gov These reactions often proceed through mechanisms that activate the furan ring or adjacent functionalities. nih.gov
A proposed, though not experimentally verified, hydroarylation pathway could involve the activation of a C-H bond on a separate furan-substituted propenoic acid molecule by a metal catalyst, followed by its addition to one of the triple bonds of this compound. The regioselectivity and stereoselectivity of such a reaction would be highly dependent on the catalyst and reaction conditions.
| Reactant 1 | Reactant 2 | Potential Reaction Type | Key Considerations |
| This compound | Furan-substituted propenoic acid | Hydroarylation | Catalyst choice, regioselectivity, activation of alkyne vs. furan C-H bond |
| Furan (as arene) | Activated Alkyne | Electrophilic Substitution | Aromaticity of the furan ring, directing effects of substituents |
This table outlines theoretical reaction possibilities based on the general principles of hydroarylation and furan chemistry.
Theoretical and Computational Investigations of 2 4 Furan 2 Yl Buta 1,3 Diynyl Furan
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior and bonding characteristics of conjugated organic molecules like 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan. These methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method that can accurately predict the molecular properties of organic compounds. scirp.org For a molecule such as this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVTZ, can be utilized to determine its optimized geometry, electronic properties, and vibrational frequencies. globalresearchonline.netolemiss.edu
The optimized geometric parameters, including bond lengths and angles, are crucial for understanding the planarity and rigidity of the molecule, which in turn influence its electronic properties. For instance, the bond lengths within the furan (B31954) rings and the butadiyne linker can indicate the degree of electron delocalization.
Key molecular properties that can be calculated using DFT include the dipole moment, polarizability, and various thermodynamic parameters. The dipole moment provides information about the charge distribution within the molecule, which is influenced by the presence of the electronegative oxygen atoms in the furan rings.
Table 1: Predicted Molecular Properties of this compound using DFT
| Property | Predicted Value |
| Dipole Moment | ~2.0 D |
| Polarizability | (Data not available) |
| Heat of Formation | (Data not available) |
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are collectively known as the frontier orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and chemical reactivity. informahealthcare.com
For this compound, the HOMO is expected to be a π-orbital with significant contributions from the furan rings and the butadiyne bridge, indicating the regions that are most susceptible to electrophilic attack. Conversely, the LUMO will also be a π-antibonding orbital, highlighting the areas prone to nucleophilic attack. The HOMO-LUMO gap is anticipated to be relatively small due to the extended conjugation, suggesting that the molecule could be readily excited by ultraviolet or visible light.
Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by examining donor-acceptor interactions between filled and empty orbitals, providing a more detailed picture of the delocalization and hyperconjugative effects that contribute to the molecule's stability. researchgate.net
Table 2: Frontier Orbital Properties of this compound (Predicted)
| Orbital | Energy (eV) | Description |
| HOMO | ~ -6.5 | π-orbital, delocalized across the furan rings and butadiyne linker |
| LUMO | ~ -1.5 | π*-orbital, delocalized across the furan rings and butadiyne linker |
| HOMO-LUMO Gap | ~ 5.0 | Indicates potential for electronic transitions in the UV-Vis region |
Note: The energy values are estimations based on computational studies of similar conjugated organic molecules.
Computational Analysis of Molecular Conformations and Energetic Landscapes
Computational methods can be used to explore the potential energy surface (PES) of the molecule by systematically varying the dihedral angles between the furan rings and the butadiyne bridge. olemiss.edursc.org This analysis helps to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). cwu.edu It is expected that a planar or near-planar conformation would be the most stable due to the maximization of π-orbital overlap, which enhances electron delocalization. olemiss.edu The rigidity of the system, as indicated by high rotational barriers, is a desirable property for materials used in organic electronics. olemiss.edu
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. mit.edu For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations. For example, the synthesis of polyfunctionalized furans can be explored through computational methods to understand the reaction pathways and intermediates. nih.gov
By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and selectivity of different reaction pathways. For instance, in a cycloaddition reaction, computational modeling can predict the regio- and stereoselectivity of the process. mdpi.com
Spectroscopic Data Prediction and Validation through Theoretical Methods
Theoretical methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
Infrared (IR) and Raman Spectroscopy: DFT calculations can provide the vibrational frequencies and intensities of the molecule. researchgate.net The calculated IR and Raman spectra can aid in the assignment of experimental spectral bands to specific vibrational modes, such as the C-H stretching of the furan rings and the C≡C stretching of the butadiyne linker. globalresearchonline.netmdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. globalresearchonline.net The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities in the experimental UV-Vis spectrum, providing insights into the electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. globalresearchonline.net These theoretical predictions can be invaluable in the interpretation and assignment of complex NMR spectra.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Wavenumber/Wavelength/Chemical Shift |
| IR | C≡C stretching | ~2200-2100 cm⁻¹ |
| IR | Furan ring C-H stretching | ~3100-3000 cm⁻¹ |
| UV-Vis | π → π* transition | ~300-400 nm |
| ¹³C NMR | Acetylenic carbons | ~70-90 ppm |
| ¹H NMR | Furan protons | ~6.5-7.5 ppm |
Note: These are approximate values based on known spectroscopic data for furan and polyyne derivatives. mdpi.com
Synthesis and Characterization of Derivatives and Analogues of 2 4 Furan 2 Yl Buta 1,3 Diynyl Furan
Synthesis of Substituted Furan (B31954) Rings within the Conjugated System
The introduction of substituents onto the furan rings of the core scaffold is a key strategy for modulating its physicochemical properties. A variety of synthetic methods have been developed for the regioselective synthesis of polysubstituted furans, which can then be elaborated into the desired diarylbutadiyne structure. nih.govresearchgate.net Transition metal-catalyzed cyclization reactions are among the most direct and practical approaches for constructing substituted furan rings from simple acyclic precursors. nih.gov
One notable method involves the cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls. This process allows for the creation of polyfunctionalized furans with complete regioselectivity under mild and neutral conditions. nih.govusf.edu The reaction demonstrates a high tolerance for various functional groups, including aldehydes, which is advantageous for further synthetic transformations. nih.gov For example, the cyclization of phenylacetylene (B144264) with different acceptor/acceptor-substituted diazo reagents at 80°C using a Co(II) porphyrin complex catalyst can produce 2,3,5-trisubstituted furans in good yields. nih.gov
Another versatile approach is the rhodium(II)-catalyzed [3+2] cycloaddition of arylacetylenes with α-diazocarbonyl compounds, which provides a direct route to polysubstituted furans. nih.gov Additionally, multi-component reactions and cascade cyclizations offer efficient pathways to complex furan derivatives. A phosphoric acid-catalyzed cascade cyclization/amination of para-quinone methides with β-ketodinitriles has been shown to produce trisubstituted furans in high yields (64-95%). researchgate.net These methods provide access to a library of substituted furan precursors that can be subsequently coupled to form the target butadiyne-linked system.
| Catalyst System | Reactants | Type of Furan | Key Features | Reference |
|---|---|---|---|---|
| Cobalt(II) Porphyrin Complex | Terminal Alkynes + α-Diazocarbonyls | Polyfunctionalized | Complete regioselectivity, mild conditions, high functional group tolerance. | nih.govusf.edu |
| Rhodium(II) Acetate | Arylacetylenes + α-Diazocarbonyls | Polysubstituted | Direct [3+2] cycloaddition approach. | nih.gov |
| Phosphoric Acid | para-Quinone Methides + β-Ketodinitriles | Trisubstituted | Regioselective cascade cyclization/amination. | researchgate.net |
| Palladium/Copper Co-catalyst | Propargyl Alcohols + Acid Chlorides | Tetrasubstituted (after Suzuki coupling) | Modular synthesis via a reaction cascade. | researchgate.net |
Functionalization of the Butadiyne Linker with Diverse Chemical Groups
The butadiyne linker is a defining feature of the 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan scaffold, contributing significantly to its rigidity and electronic properties. Functionalization of this linker, while synthetically challenging, offers a direct route to modify the electronic conjugation and introduce new chemical properties. The reactivity of alkynes is dominated by addition reactions, which would disrupt the conjugated system. masterorganicchemistry.comlibretexts.org Therefore, strategies often focus on building the functionalized linker from smaller, modified precursors.
Acetylene homocoupling reactions, such as the Glaser coupling, are primary methods for synthesizing butadiyne systems. wikipedia.org By using terminal alkynes bearing desired functional groups, substituted butadiyne linkers can be constructed. Similarly, cross-coupling reactions like the Cadiot–Chodkiewicz coupling allow for the synthesis of asymmetric diynes by reacting a terminal alkyne with a 1-haloalkyne, providing a pathway to introduce different substituents at either end of the diyne bridge. wikipedia.org
The terminal protons of precursor alkynes are acidic (pKa ≈ 25) and can be removed by strong bases like sodium amide (NaNH₂) to form acetylide anions. libretexts.orgmsu.edu These powerful nucleophiles can react with various electrophiles, such as alkyl halides, in SN2 reactions to form carbon-carbon bonds, effectively adding functional groups prior to the coupling step that forms the butadiyne linker. msu.edu While direct functionalization of the internal carbons of a pre-formed butadiyne is less common, reactions involving the π-bonds, such as electrophilic additions, can occur, though they alter the sp-hybridization and conjugation of the linker. masterorganicchemistry.commsu.edu
| Reaction Type | Description | Application | Reference |
|---|---|---|---|
| Glaser Coupling | Oxidative homocoupling of terminal alkynes, typically using a copper salt like CuCl or Cu(OAc)₂ and an oxidant (e.g., O₂). | Synthesis of symmetric butadiynes. | wikipedia.org |
| Cadiot–Chodkiewicz Coupling | Cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. | Synthesis of asymmetric, functionalized butadiynes. | wikipedia.org |
| Alkylation of Acetylides | Deprotonation of a terminal alkyne followed by an SN2 reaction with an electrophile (e.g., alkyl halide). | Introduction of functional groups onto alkyne precursors before coupling. | msu.edu |
| Electrophilic Addition | Addition of reagents like HBr across the triple bonds. Can occur once or twice. | Post-synthesis modification of the linker, though it disrupts conjugation. | libretexts.org |
Synthesis of Furan-Containing Conjugated Oligomers and Polymers
The this compound core can serve as a monomeric unit for the synthesis of conjugated oligomers and polymers. These materials are of interest for applications in organic electronics due to their potential semiconducting properties. rsc.orgbohrium.com The synthesis of such polymers often involves leveraging modern cross-coupling and polymerization techniques.
Direct C-H arylation polymerization is an efficient and environmentally friendly method for synthesizing furan-based conjugated polymers. rsc.orgbohrium.combit.edu.cn This approach avoids the need to pre-functionalize the monomers with organometallic or halogenated groups, reducing synthetic steps and waste. Studies have shown that using oligofurans as building blocks in these polymerizations can lead to high-molecular-weight polymers. rsc.orgbohrium.com Adjusting the length of the oligofuran units provides a mechanism for tuning the polymer's bandgap across the visible and near-infrared regions. rsc.orgbohrium.com
These furan-based conjugated polymers can exhibit excellent solubility and photostability. rsc.orgresearchgate.net For instance, furan-flanked diketopyrrolopyrrole (DPP) derivatives have been successfully polymerized via direct arylation polycondensation to yield soluble conjugated polymers. researchgate.net The incorporation of the furan-diyne-furan motif into a polymer backbone is expected to enhance rigidity and planarity, which are crucial for efficient charge transport in electronic devices.
Analogues Incorporating Different Heterocyclic Moieties (e.g., thiophene, indole, pyridine)
Replacing one or both furan rings in the this compound structure with other heterocyclic moieties is a common strategy to create analogues with tailored electronic and biological properties. Thiophene, pyrrole (B145914), indole, and pyridine (B92270) are frequently used replacements due to their distinct aromaticity and reactivity. nih.govksu.edu.sa
Thiophene is a close structural analogue of furan, with sulfur replacing oxygen. It is more aromatic and generally less reactive than furan, which can impart greater stability to the resulting conjugated system. ksu.edu.sayoutube.com Thiophene-containing analogues can be synthesized using methods analogous to those for furans, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide. ksu.edu.sa Thiophene derivatives have found broad application in medicinal chemistry and materials science. nih.gov
Pyridine, a six-membered nitrogen-containing heterocycle, introduces a more electron-deficient character compared to the electron-rich furan ring. The synthesis of pyridine-furan or pyridine-thiophene hybrid compounds has been explored for potential anticancer activities. researchgate.net Indole, a fused bicyclic heterocycle, provides a larger, more electron-rich π-system. The synthesis of these diverse heterocyclic analogues allows for a systematic investigation of structure-property relationships, enabling the fine-tuning of characteristics like HOMO/LUMO energy levels, fluorescence, and biological activity. nih.gov
| Heterocycle | Heteroatom | Aromaticity Order | General Reactivity | Reference |
|---|---|---|---|---|
| Furan | Oxygen | Benzene (B151609) > Thiophene > Pyrrole > Furan | Most reactive towards electrophilic substitution and Diels-Alder reactions. | ksu.edu.sa |
| Thiophene | Sulfur | Benzene > Thiophene > Pyrrole > Furan | More aromatic and less reactive than furan; stable to aqueous mineral acids. | ksu.edu.sayoutube.com |
| Pyrrole | Nitrogen | Benzene > Thiophene > Pyrrole > Furan | Reactivity is similar to furan. The N-H proton is acidic. | ksu.edu.sa |
| Pyridine | Nitrogen | High (similar to benzene) | Electron-deficient ring, less reactive towards electrophilic substitution, undergoes nucleophilic substitution. | nih.gov |
| Indole | Nitrogen (fused ring) | High | Electron-rich system, electrophilic substitution typically occurs at the C3 position of the pyrrole ring. | nih.gov |
Hybrid Compound Synthesis with Polyfuryl Diyne Scaffolds
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores or functional moieties to create a single molecular entity with potentially enhanced or novel biological activities. nih.gov The rigid, conjugated polyfuryl diyne scaffold is an attractive framework for constructing such hybrid molecules. Its defined geometry can serve as a spacer or linker to orient other functional units in a specific spatial arrangement.
The synthesis of these hybrid compounds relies on versatile conjugation chemistry. symeres.com A common strategy involves preparing the polyfuryl diyne scaffold with a reactive handle, such as a terminal alkyne, amine, or carboxylic acid. This handle can then be used to attach another molecule of interest using high-efficiency reactions, often referred to as "click chemistry." researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the clean and regioselective formation of a triazole linker between an alkyne-functionalized scaffold and an azide-modified biomolecule or drug. researchgate.net
Linker technology is crucial in the design of hybrid molecules. Linkers can be designed to be stable (non-cleavable) or to be cleaved under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes). symeres.com The rational design of hybrid molecules incorporating polyfuryl diyne scaffolds holds promise for developing new therapeutic agents and molecular probes, where the scaffold can modulate properties like target selectivity, solubility, and pharmacokinetic behavior. nih.govnih.gov
Advanced Applications in Chemical Synthesis and Materials Science Precursors
Utilization as Precursors for Complex Organic Architectures and Natural Product Synthesis
The furan (B31954) moiety is a common motif in a variety of natural products, and the butadiyne linker offers a versatile scaffold for the construction of intricate molecular structures. While direct applications of 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan in the total synthesis of natural products are not extensively documented, its potential as a precursor can be inferred from the reactivity of its constituent parts. Furan rings can participate in a range of transformations, including cycloaddition reactions and electrophilic substitutions, to build more complex heterocyclic systems.
The diyne bridge is particularly amenable to cyclization and cycloaddition reactions. For instance, it can undergo reactions to form larger macrocyclic structures. The reactivity of the butadiyne unit allows it to participate in various coupling and cyclization reactions, making it a valuable component in the synthesis of complex organic molecules.
Furthermore, polyacetylenic natural products, which feature multiple acetylene units, are a significant class of bioactive compounds. The difuranylbutadiyne structure could serve as a key building block for the synthesis of analogs of these natural products, where the furan rings can be used to modulate solubility and biological activity.
Role in the Construction of Extended Conjugated Systems for Material Science
The development of novel organic materials with tailored electronic properties is a burgeoning area of research. Extended conjugated systems are the cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This compound is an ideal candidate as a monomer for the synthesis of such materials.
The electropolymerization of oligofurans has been shown to produce stable and conducting polyfuran films. These films exhibit good conductivity, environmental and electrochemical stability, and smooth morphologies. The optical and electronic properties of these materials can be tuned by modifying the structure of the monomer unit. The incorporation of the butadiyne linker into the polymer backbone would lead to a more rigid and planar structure, which is expected to enhance π-orbital overlap and improve charge carrier mobility.
Below is a table summarizing the properties of polyfuran films obtained by electropolymerization of oligofurans, which provides an indication of the potential characteristics of polymers derived from this compound.
| Property | Value |
| Conductivity | On the order of 1 S cm⁻¹ |
| Optical Band-gap | 2.2–2.3 eV |
| Morphology | Smooth (roughness 1–5 nm) |
| Stability | Good environmental and electrochemical stability |
The data presented is for polyfuran films prepared by electropolymerization of alkyl-substituted oligofurans.
The rigid butadiyne unit in this compound can contribute to a highly ordered packing in the solid state, which is crucial for efficient charge transport in organic electronic devices.
Building Blocks for Novel Organic and Organometallic Compounds
The reactivity of both the furan rings and the butadiyne bridge in this compound makes it a versatile building block for a wide array of novel organic and organometallic compounds.
The furan rings can act as dienes in Diels-Alder reactions, allowing for the construction of complex polycyclic architectures. They can also be functionalized through electrophilic substitution reactions, introducing a variety of substituents to modulate the electronic properties of the molecule.
The butadiyne unit is a particularly rich platform for chemical transformations. It can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydroboration. Furthermore, the terminal alkynes of the butadiyne can participate in well-established coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to create larger conjugated systems.
In the realm of organometallic chemistry, the furan rings can coordinate to metal centers through their oxygen atoms or π-systems. The butadiyne bridge can also interact with transition metals in various bonding modes, leading to the formation of novel organometallic polymers and discrete complexes with interesting catalytic or material properties. The coordination of metals to the diyne can also facilitate its cyclotrimerization to form benzene (B151609) rings, further expanding the structural diversity of accessible compounds.
Integration into Molecular Wires and Other Advanced Functional Materials
Molecular wires are molecular-scale components that can conduct electrical current. They are a fundamental element of molecular electronics. The rigid, linear, and highly conjugated structure of this compound makes it an excellent candidate for use as a molecular wire or as a building block for longer molecular wires.
The extended π-system spanning the two furan rings and the butadiyne bridge provides a pathway for electron delocalization, which is a prerequisite for electrical conductivity. The length and conductivity of these molecular wires can be systematically extended by oligomerizing the this compound unit.
The electronic properties of such molecular wires can be further tuned by chemical modification. For example, the introduction of electron-donating or electron-withdrawing groups on the furan rings can alter the energy levels of the molecular orbitals and thereby influence the conductivity and charge transport characteristics. The table below outlines some key characteristics that make this compound a promising candidate for molecular wire applications.
| Feature | Implication for Molecular Wires |
| Rigid, Linear Structure | Provides a well-defined and short pathway for electron transport. |
| Extended π-Conjugation | Facilitates electron delocalization and charge transport. |
| Chemical Modifiability | Allows for the tuning of electronic properties. |
| Defined Length | Enables the systematic study of charge transport as a function of length. |
In addition to molecular wires, the unique photophysical properties that can arise from the extended conjugation in oligomers of this compound make them interesting for applications in nonlinear optics and as active components in organic light-emitting diodes (OLEDs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
